1-Aminonaphthalene-2-methanol
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Description
1-Aminonaphthalene-2-methanol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.215. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds, such as aminonaphthalenes, can interact with various proteins and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that alcohols can modulate lipid bilayer properties and alter protein function through direct protein interactions . This suggests that 1-Aminonaphthalene-2-methanol might interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that similar compounds can be involved in various metabolic processes . For instance, methanol, a related compound, can be converted into 3-hydroxypropionic acid via the synthetic β-alanine pathway
Pharmacokinetics
It’s known that similar compounds can be metabolized by various enzymes . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
It’s known that similar compounds can have various effects, such as altering the lipid bilayer properties and protein function
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH, temperature, and light exposure can affect the stability and activity of many chemical compounds
Properties
IUPAC Name |
(1-aminonaphthalen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBVJJUAEXXYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.